Dehydro Felodipine Hydrochloride
CAS No.:
Cat. No.: VC0207356
Molecular Formula: C₁₈H₁₈Cl₃NO₄
Molecular Weight: 418.7
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₈H₁₈Cl₃NO₄ |
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Molecular Weight | 418.7 |
Introduction
Property | Description |
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Appearance | Off White Solid |
CAS Number | 96382-71-7 |
IUPAC Name | 3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
Molecular Formula | C₁₈H₁₇Cl₂NO₄ |
Molecular Weight | 382.24 g/mol |
Solubility | Soluble in Methanol |
Recommended Storage | 2-8°C |
Alternative Names | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-2,6-dimethyl-, ethyl methyl ester; H 152/37 |
The hydrochloride salt form of this compound offers enhanced solubility profiles compared to the base form, making it potentially more suitable for pharmaceutical formulations requiring improved dissolution characteristics .
Relationship to Felodipine
Dehydro Felodipine Hydrochloride is the primary metabolite of Felodipine, which is chemically described as ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridine-dicarboxylate. The structural difference primarily involves the dehydrogenation of the 1,4-dihydropyridine ring of Felodipine to form a fully aromatic pyridine ring in Dehydro Felodipine .
Felodipine, the parent compound, belongs to the dihydropyridine class of calcium channel blockers and is clinically classified as a vasoselective calcium antagonist. It undergoes extensive metabolism in the gut and liver, with complete excretion as metabolites, including Dehydro Felodipine .
Pharmacological Properties
Mechanism of Action
Dehydro Felodipine Hydrochloride, like its parent compound, functions primarily as a calcium channel blocker. Its mechanism involves the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissues. This action leads to vasodilation and consequently reduces blood pressure, making compounds in this class effective in treating hypertension and certain cardiovascular conditions .
Research suggests that while Dehydro Felodipine maintains the calcium channel blocking properties of Felodipine, it may exhibit different potency levels, generally lower than the parent compound but still retaining significant cardiovascular effects .
Comparison with Related Compounds
The metabolite Dehydro Felodipine likely shares some of these characteristics while exhibiting its own unique pharmacological profile. The comparison of therapeutic indices, side effect profiles, and specific therapeutic applications between Dehydro Felodipine and other calcium channel blockers represents an important area for further research and clinical evaluation.
Synthesis and Manufacturing Methods
Chemical Synthesis Pathways
While the search results don't specifically detail the synthesis of Dehydro Felodipine Hydrochloride, understanding the production methods for Felodipine provides valuable insights into potential synthetic routes for its metabolite. Felodipine synthesis typically follows a multi-step process:
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Preparation of 2,3-dichlorobenzylideneacetylacetic acid-methylester (dichlorobenzylidene) through the reaction of 2,3-dichlorobenzaldehyde with methyl acetoacetate
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Reaction of dichlorobenzylidene with ethyl 3-aminocrotonate to form the dihydropyridine ring structure
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Purification through crystallization and filtration procedures
The synthesis of Dehydro Felodipine would likely involve an additional oxidation step to convert the dihydropyridine ring to a pyridine ring, followed by salt formation with hydrochloride to produce the final compound .
Industrial Production Processes
Industrial production of Felodipine, as described in patent literature, employs specific solvents and catalysts to optimize yield and purity. The process involves:
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Reaction of dichlorobenzylidene with ethyl 3-aminocrotonate (0.5-0.9 g/g dichlorobenzylidene) in the presence of pyridine (0.03-0.2 ml/g dichlorobenzylidene)
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Use of alcohol solvents (preferably ethanol at 2.5-4.8 ml/g dichlorobenzylidene)
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Subsequent purification steps including solvent evaporation, addition of ethyl acetate or methylene chloride, aqueous extractions, and crystallization
These production methods have been refined to improve efficiency, environmental impact, and product quality. Modifications to these processes could potentially be applied to the industrial-scale production of Dehydro Felodipine Hydrochloride, with appropriate adjustments to account for the structural differences and desired salt formation.
Pharmacokinetics and Metabolism
Absorption and Distribution
The pharmacokinetic profile of Dehydro Felodipine Hydrochloride is intrinsically linked to that of Felodipine. As a metabolite, its presence in the body is directly dependent on the absorption and metabolism of the parent compound. Felodipine demonstrates limited oral bioavailability (approximately 15%) due to poor water solubility and extensive first-pass metabolism .
Metabolic Pathways
The specific enzymes involved in this metabolic pathway, primarily cytochrome P450 isoforms, play a crucial role in determining individual variability in drug response and potential drug-drug interactions. Understanding these metabolic processes is essential for optimizing dosing regimens and predicting treatment outcomes.
Elimination and Half-Life
The elimination of Dehydro Felodipine follows the general pattern established for Felodipine metabolites. According to available research, Felodipine is completely excreted as metabolites, indicating that Dehydro Felodipine and other biotransformation products constitute the primary elimination forms of the parent drug .
Research Findings and Clinical Applications
Recent Studies on Solubility Enhancement
Recent research has focused on improving the solubility and bioavailability of compounds like Felodipine, which could have implications for its metabolites including Dehydro Felodipine. One promising approach involves hydrotropy, which enhances the solubility of poorly soluble compounds in aqueous solutions.
A study investigated the effect of mixed hydrotropic agents on Felodipine solubility, finding that combinations of sodium benzoate and nicotinamide significantly increased solubility compared to aqueous solubility of the pure drug. This approach resulted in approximately six-fold enhancement in solubility, with potential implications for improved bioavailability .
The research employed various analytical techniques to characterize the prepared formulations:
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Fourier Transform Infrared Spectroscopy (FTIR) confirmed no interaction between the drug and hydrotropic agents
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X-Ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) demonstrated reduced crystallinity
These findings suggest that similar approaches could potentially be applied to enhance the solubility and pharmacokinetic properties of Dehydro Felodipine Hydrochloride for potential therapeutic applications.
Formulation Strategies
Various formulation strategies have been explored to overcome the bioavailability limitations of Felodipine and potentially its metabolites:
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Nanoparticulate systems
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Solid dispersions
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Microparticle formulations
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Hydrotropic solubilization techniques
These approaches aim to enhance dissolution rates, improve absorption, and ultimately increase therapeutic efficacy. The application of hydrotropic solid dispersions (HSD) offers particular advantages, as it eliminates the need for organic solvents and simplifies production processes, potentially enhancing the commercial viability of formulations containing or targeting Dehydro Felodipine .
Analytical Methodologies
The characterization and quantification of Dehydro Felodipine in pharmaceutical and biological samples require sophisticated analytical techniques. UV-visible spectrophotometry at specific wavelengths (e.g., 364 nm) has been employed for quantitative analysis in dissolution studies. More advanced techniques such as FTIR spectroscopy have been used to identify characteristic functional groups and potential molecular interactions .
Additional methodologies likely employed in research settings would include high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy for definitive structural characterization and quantification in complex matrices.
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